molecular formula C8H4BrF3O2 B581290 2-Bromo-6-(trifluoromethoxy)benzaldehyde CAS No. 1114809-17-4

2-Bromo-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B581290
CAS No.: 1114809-17-4
M. Wt: 269.017
InChI Key: DMQSWMRWBJCGFH-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an aldehyde group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.02 . It is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as an intermediate in synthetic chemistry for the generation and functionalization of organofluorine compounds. For instance, it has been utilized in the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene via treatment with lithium diisopropylamide (LDA) and subsequent trapping with furan to produce [4+2] cycloadducts. These cycloadducts can be further processed into 1- and 2-(trifluoromethoxy)naphthalenes through reduction, isomerization, or bromination steps (Schlosser & Castagnetti, 2001). Additionally, it has been involved in the palladium-catalyzed ortho-bromination of substituted benzaldoximes, further illustrating its versatility in organic synthesis (Dubost et al., 2011).

Photolabile Protecting Groups

In another application, derivatives of this compound have been explored as photolabile protecting groups for aldehydes and ketones, demonstrating the compound's utility in photochemical release studies. This is significant for the development of light-responsive materials and molecules (Lu et al., 2003).

Antimicrobial Activity

The compound also plays a role in the synthesis of quinazolinones with potential antimicrobial activity, highlighting its importance in the search for new therapeutic agents (Patel et al., 2006).

Materials Science

In materials science, this compound is a precursor in the synthesis of new polymers and copolymers, contributing to the development of novel materials with potential applications ranging from electronics to coatings (Soto et al., 2019).

Catalysis

Furthermore, it has been involved in catalysis research, where its derivatives have been used as ligands in the synthesis of metal complexes that serve as catalysts for various organic transformations, including the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the compound's utility in enhancing reaction efficiencies and selectivities (Wang et al., 2021).

Safety and Hazards

The safety information for 2-Bromo-6-(trifluoromethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSWMRWBJCGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742670
Record name 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-17-4
Record name 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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